molecular formula C11H9NO4 B12246475 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione

Cat. No.: B12246475
M. Wt: 219.19 g/mol
InChI Key: KNRBLXNVMLREOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a 2H-1,3-benzodioxol-5-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione typically involves the reaction of a pyrrolidine-2,5-dione derivative with a benzodioxole derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzodioxole group is introduced at the N1-position of the pyrrolidine-2,5-dione core using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione is unique due to its specific combination of the pyrrolidine-2,5-dione core and the benzodioxole substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-10-4-7(11(14)12-10)6-1-2-8-9(3-6)16-5-15-8/h1-3,7H,4-5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRBLXNVMLREOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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